molecular formula C12H9BrN4O3S B3912262 [(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea

[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea

Cat. No.: B3912262
M. Wt: 369.20 g/mol
InChI Key: MABSVKAFMBKCKA-GIDUJCDVSA-N
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Description

[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of functional groups such as bromine, nitro, and thiourea in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the bromine and nitro groups through electrophilic aromatic substitution reactions. The final step involves the condensation of the furan derivative with thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can lead to various substituted furan derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of [(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may interfere with signaling pathways and induce apoptosis, leading to cell death.

Comparison with Similar Compounds

[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea can be compared with other furan derivatives, such as:

    [(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    [(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]urea: Similar structure but with a urea moiety instead of thiourea, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O3S/c13-10-5-7(17(18)19)1-3-9(10)11-4-2-8(20-11)6-15-16-12(14)21/h1-6H,(H3,14,16,21)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABSVKAFMBKCKA-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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